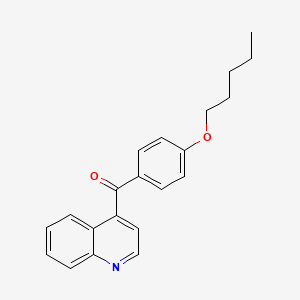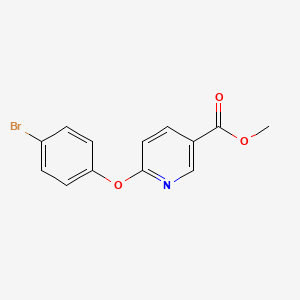![molecular formula C13H22N2O B1406409 Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- CAS No. 1445652-12-9](/img/structure/B1406409.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-
Übersicht
Beschreibung
Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-: is a compound featuring a bicyclic structure with a carboxamide group at the 2-position and an aminopentyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- typically involves a multi-step process. One common method is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclic core structure. This reaction can be catalyzed by organocatalysts under mild conditions . The aminopentyl group can be introduced through nucleophilic substitution reactions, where an appropriate aminopentyl halide reacts with the bicyclic intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry techniques can also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds within the bicyclic structure.
Substitution: Nucleophilic substitution reactions can be performed to modify the aminopentyl group or introduce other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Aminopentyl halides, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may result in saturated bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Bicyclo[221]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its bicyclic structure can interact with biological targets, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- is explored for its potential use in the production of advanced materials. Its structural properties can impart desirable characteristics to polymers and other materials.
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- involves its interaction with specific molecular targets. The aminopentyl group can form hydrogen bonds with biological macromolecules, while the bicyclic core can fit into hydrophobic pockets of proteins. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic core but differ in the functional groups attached to the carboxylate position.
Bicyclo[2.1.1]hexanes: These compounds have a smaller bicyclic structure and are used in different applications.
7-Oxabicyclo[2.2.1]heptanes: These compounds contain an oxygen atom in the bicyclic ring and exhibit different chemical properties.
Uniqueness: Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- is unique due to its specific combination of a bicyclic core with an aminopentyl group. This combination allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
N-(5-aminopentyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c14-6-2-1-3-7-15-13(16)12-9-10-4-5-11(12)8-10/h4-5,10-12H,1-3,6-9,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIFKLWZMRUFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















